molecular formula C35H32ClN3O3S B144512 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester CAS No. 910298-41-8

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester

Cat. No.: B144512
CAS No.: 910298-41-8
M. Wt: 610.2 g/mol
InChI Key: FGQZCDLTBKYALN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester is a complex organic compound with a molecular formula of C5H9ClO2 . This compound is known for its unique structure, which includes a chloro group, a thiazolyl group, and a triphenylmethylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester involves multiple steps. One common method includes the reaction of 3-chloro-2,2-dimethylpropanoic acid with thiazolyl and triphenylmethylamino derivatives under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process includes the careful addition of reagents and continuous monitoring of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

[3-chloro-2-[[2-(tritylamino)-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32ClN3O3S/c1-34(2,3)32(41)42-23-24-14-13-21-28(36)30(24)38-31(40)29-22-37-33(43-29)39-35(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27/h4-22H,23H2,1-3H3,(H,37,39)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZCDLTBKYALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 7a (7.36 g, 14 mmol) in THF (200 mL) at 5° C. were added N-methylmorpholine (3.1 mL, 28 mmol) followed by slow addition of trimethylacetyl chloride (8a, 1.8 mL, 21 mmol). The reaction mixture was allowed to warm to room temperature over a period of 3 h. A solution of saturated NH4Cl in H2O (500 mL) was added. The mixture was extracted with EtOAc (2×250 mL). The combined extracts were washed with 1N HCl (500 mL), saturated NaHCO3 (500 mL), dried over MgSO4. The solution was filtered and concentrated in vacuo to give compound 9a as a white solid (8.90 g, 100% yield). 1H NMR (500 MHz, CDCl3) δ 1.16 (s, 9H), 5.01 (s, 2H), 7.20-7.40 (m, 18H), 7.79 (s, 1H), 8.30 (bs, 1H).
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
100%

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